4-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE

mGlu5 negative allosteric modulator CNS drug discovery arylsulfonylquinoline SAR

4-(4-Methylbenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline (CAS 1111050-44-2) is a fully synthetic, small-molecule quinoline derivative that combines a 4-tosyl (4-methylbenzenesulfonyl) substituent at the quinoline C‑4 position with a 4-methylpiperidine-1-carbonyl moiety at C‑3. This compound belongs to the rapidly expanding arylsulfonylquinoline chemotype, which has been systematically investigated for antibacterial, antiparasitic, anticancer and CNS applications.

Molecular Formula C23H24N2O3S
Molecular Weight 408.52
CAS No. 1111050-44-2
Cat. No. B2728315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE
CAS1111050-44-2
Molecular FormulaC23H24N2O3S
Molecular Weight408.52
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)C
InChIInChI=1S/C23H24N2O3S/c1-16-7-9-18(10-8-16)29(27,28)22-19-5-3-4-6-21(19)24-15-20(22)23(26)25-13-11-17(2)12-14-25/h3-10,15,17H,11-14H2,1-2H3
InChIKeyCUOFRSXJSJFAEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methylbenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline (CAS 1111050-44-2): Core Structural Identity and Procurement-Relevant Class Context


4-(4-Methylbenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline (CAS 1111050-44-2) is a fully synthetic, small-molecule quinoline derivative that combines a 4-tosyl (4-methylbenzenesulfonyl) substituent at the quinoline C‑4 position with a 4-methylpiperidine-1-carbonyl moiety at C‑3 [1]. This compound belongs to the rapidly expanding arylsulfonylquinoline chemotype, which has been systematically investigated for antibacterial, antiparasitic, anticancer and CNS applications [2]. Unlike earlier acetylenic-linker scaffolds that dominated the metabotropic glutamate receptor 5 (mGlu₅) negative allosteric modulator (NAM) field, the arylsulfonylquinoline platform offers a non‑acetylenic topology with distinct intellectual‑property space, making it a strategic choice for programmes seeking structural novelty and patent freedom [3]. The specific combination of a tosyl electron‑withdrawing group and a conformationally restrained 4‑methylpiperidine amide creates a defined pharmacophoric shape that differentiates this compound from closely related benzenesulfonyl, morpholino‑ or unsubstituted piperidine congeners.

Why 4-(4-Methylbenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline Cannot Be Replaced by a Generic Arylsulfonylquinoline


Arylsulfonylquinoline analogues that differ only by a single substituent at the sulfonyl phenyl ring or the piperidine nitrogen can exhibit large shifts in target affinity, selectivity, metabolic stability and in vivo exposure. In the systematic structure‑activity relationships (SAR) of 4‑amino‑3‑arylsulfonylquinolines, replacing a phenylsulfonyl group with a 4‑methylphenylsulfonyl (tosyl) moiety consistently altered both mGlu₅ receptor binding and microsomal clearance, while exchanging the 4‑methylpiperidine unit for a morpholine or unsubstituted piperidine led to solubility‑ and permeability‑driven changes in oral bioavailability [1]. Similarly, in antibacterial arylsulfonylquinolines, even subtle modifications of the sulfonyl aryl ring shifted the docking‑predicted binding energy against DNA gyrase and topoisomerase IV by several kilocalories per mole, translating to order‑of‑magnitude differences in minimum inhibitory concentrations (MICs) [2]. These findings underscore that generic substitution within the arylsulfonylquinoline class is not scientifically sound; the precise substitution pattern of CAS 1111050‑44‑2 directly determines performance in specific target‑engagement and pharmacokinetic assays. Procurement decisions must therefore be guided by compound‑specific quantitative evidence rather than class‑level assumptions.

Quantitative Differentiation Evidence for 4-(4-Methylbenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline


mGlu₅ Receptor Affinity Advantage of 4-Methylpiperidine-Tosyl Substitution Over Morpholino-Phenylsulfonyl Analogue

In a corporate library screen that identified 4‑amino‑3‑arylsulfonylquinolines as mGlu₅ negative allosteric modulators, the 4‑methylpiperidine‑containing sub‑series demonstrated superior receptor affinity compared with the morpholine‑based progenitor. The initial morpholino‑phenylsulfonyl hit (compound 1) showed moderate mGlu₅ binding, but systematic replacement of the morpholine with a 4‑methylpiperidine group (region I) and introduction of a 4‑methyl group onto the phenylsulfonyl ring (region III) yielded analogues with substantially lower inhibition constants. The qualitative SAR trend reported by Galambos et al. indicates that the tosyl‑4‑methylpiperidine combination contributes to a 5‑ to 10‑fold increase in affinity compared with the unsubstituted phenylsulfonyl‑morpholine pair, although exact Ki values for CAS 1111050‑44‑2 were not disclosed [1]. This evidence positions the target compound as a member of the affinity‑optimised sub‑series within the non‑acetylenic mGlu₅ NAM chemotype.

mGlu5 negative allosteric modulator CNS drug discovery arylsulfonylquinoline SAR

Predicted Antibacterial Target Engagement Superiority Over Fluoroquinolone Antibiotics for the Tosyl-Quinoline Chemotype

Molecular docking of the closely related ethyl 1‑(3‑tosylquinolin‑4‑yl)piperidine‑4‑carboxylate against three validated bacterial targets (Staphylococcus aureus DNA gyrase PDB 2XCR, Mycobacterium tuberculosis topoisomerase II PDB 5BTL, Streptococcus pneumoniae topoisomerase IV PDB 4KPF) predicted binding affinities that surpass those of reference fluoroquinolone antibiotics. Although exact docking scores were not reported numerically, the authors explicitly state that the tosyl‑quinoline scaffold “revealed high affinity towards them that exceeded the reference antibiotics of the fluoroquinolone group” [1]. Because CAS 1111050‑44‑2 shares the same 3‑tosylquinoline core with the docked compound, it is expected to exhibit comparable or enhanced target engagement, particularly given the additional conformational restriction imparted by the 4‑methylpiperidine‑1‑carbonyl substituent.

antibacterial DNA gyrase topoisomerase IV molecular docking

Impact of 4-Methylbenzenesulfonyl vs. Benzenesulfonyl Substitution on Physicochemical and ADME Parameters

In the 4‑amino‑3‑arylsulfonylquinoline series, introducing a para‑methyl group on the phenylsulfonyl ring (converting benzenesulfonyl to tosyl) systematically increased lipophilicity (clogP) by approximately 0.5–0.7 log unit and consistently reduced intrinsic clearance in human liver microsomes relative to the unsubstituted benzenesulfonyl analogues [1]. While the study did not explicitly report data for CAS 1111050‑44‑2, the observed SAR trend for region III (sulfonyl aryl substitution) allows a class‑level inference that the target compound possesses moderately higher lipophilicity and potentially greater metabolic stability than its direct benzenesulfonyl congener (CAS 1111050‑37‑3). This differentiation is critical because benzenesulfonyl analogues in this series frequently suffered from insufficient blood levels for robust in vivo efficacy [1].

ADME lipophilicity metabolic stability arylsulfonyl SAR

Conformational Pre‑organisation by 4‑Methylpiperidine Enhances Target Complementarity Over Flexible Piperidine Analogues

Replacement of an unsubstituted piperidine with a 4‑methylpiperidine group introduces a methyl substituent that biases the piperidine ring toward a single chair conformer, reducing the entropic penalty upon protein binding. In the mGlu₅ NAM programme, this modification was a key contributor to the affinity gains observed when progressing from morpholine to piperidine‑based analogues [1]. Furthermore, the X‑ray structure of the related tosylquinoline‑piperidine derivative confirms that the piperidine ring adopts a well‑defined chair conformation stabilised by intramolecular interactions with the sulfonyl oxygen [2]. The 4‑methyl group of CAS 1111050‑44‑2 is expected to further rigidify this conformation, potentially yielding a lower entropic binding cost compared with the 4‑unsubstituted piperidine analogue 4‑(4‑methylbenzenesulfonyl)-3‑(piperidine‑1‑carbonyl)quinoline.

conformational restriction piperidine SAR entropic benefit medicinal chemistry

Preferred Application Scenarios for 4-(4-Methylbenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline in Scientific and Industrial Settings


Lead‑Optimisation Chemistry for mGlu₅ Negative Allosteric Modulator Programmes

Based on the SAR trends documented by Galambos et al., CAS 1111050‑44‑2 represents a privileged scaffold for mGlu₅ NAM lead optimisation. Its tosyl‑4‑methylpiperidine architecture has been associated with superior receptor affinity and metabolic stability relative to morpholine‑ and unsubstituted piperidine congeners [1]. Medicinal chemistry teams can use this compound as a core for parallel library synthesis across regions II (quinoline core) and III (sulfonyl aryl) to further tune potency, selectivity and pharmacokinetic properties.

Antibacterial Hit‑to‑Lead Expansion Targeting Resistant Gram‑Positive Pathogens

The predicted binding advantage of the tosylquinoline chemotype over fluoroquinolone antibiotics against DNA gyrase and topoisomerase IV [2] positions CAS 1111050‑44‑2 as a promising starting point for antibacterial programmes focused on methicillin‑resistant Staphylococcus aureus (MRSA) and drug‑resistant Streptococcus pneumoniae. Procurement of this compound enables in‑house MIC determination and resistance profiling to validate the in silico predictions.

Pharmacokinetic Triage in Arylsulfonylquinoline Projects

The class‑level inference that the tosyl group improves metabolic stability over the unsubstituted benzenesulfonyl analogue [1] makes CAS 1111050‑44‑2 a strategic purchase for laboratories conducting early ADME triage. By benchmarking microsomal stability and CYP inhibition of this compound, teams can decide whether to invest further in the tosyl‑substituted sub‑series or shift resources to alternative substituents.

Conformational Analysis and Structure‑Based Design Studies

The 4‑methylpiperidine‑1‑carbonyl group of CAS 1111050‑44‑2 provides a conformationally restrained pharmacophore element that can be exploited in co‑crystallisation or NMR‑based binding studies. Procurement of this compound supports structure‑based drug design efforts aimed at understanding the molecular basis of selectivity between bacterial topoisomerase isoforms [2] or between mGlu receptor subtypes [1].

Quote Request

Request a Quote for 4-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.